Dmg-peg 2000

Description

Properties

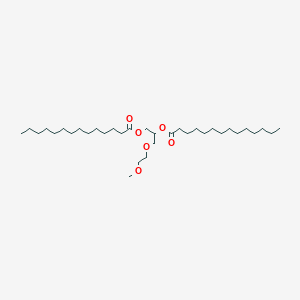

IUPAC Name |

[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXWVUFYXOOASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160743-62-4 | |

| Record name | PEG-DMG | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160743-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Application of DMG-PEG 2000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), a critical excipient in advanced drug delivery systems. We will delve into its core chemical structure, physicochemical properties, and its pivotal role in the formulation of lipid nanoparticles (LNPs), particularly for mRNA-based therapeutics. This document synthesizes key quantitative data and outlines detailed experimental protocols for the formulation and characterization of this compound-containing LNPs.

Core Chemical Structure and Physicochemical Properties

This compound is a synthetic PEGylated lipid, an amphiphilic polymer meticulously designed for nanomedicine applications.[1] Its structure is composed of a hydrophobic lipid anchor and a hydrophilic polymer chain, a design that is fundamental to its function in drug delivery vehicles.[1]

The hydrophobic anchor is 1,2-dimyristoyl-rac-glycerol (B52915) (DMG). This component features two myristoyl fatty acid chains, which are saturated and 14 carbons in length (C14:0).[1][2] These lipid chains enable the molecule to firmly embed within the lipid bilayer of nanoparticles.[1]

The hydrophilic region consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of approximately 2000 Daltons.[1] This PEG chain forms a hydrated layer on the surface of the nanoparticle, providing steric stabilization.[2]

The lipid anchor and the PEG chain are connected via an ether linkage to a glycerol (B35011) backbone.[1]

Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [3] |

| Synonyms | DMG-PEG(2000), PEG-DMG 2000 | |

| CAS Number | 160743-62-4 | [1] |

| Average Molecular Weight | ~2509.2 g/mol | [1] |

| Molecular Formula | (C₂H₄O)nC₃₂H₆₂O₅ | [4] |

| Appearance | White to off-white solid powder or viscous liquid | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695), chloroform, and DMSO. Can be dissolved in hot water. | [1] |

| Storage Conditions | -20°C, protected from light and moisture. | [1] |

Role in Lipid Nanoparticle (LNP) Formulations

This compound is a cornerstone in the formulation of LNPs for several reasons:

-

Steric Stabilization: The PEG chain provides a "stealth" characteristic to the LNPs, preventing their aggregation and reducing non-specific binding of serum proteins. This, in turn, increases the circulation half-life of the nanoparticles in vivo.[2]

-

Control of Particle Size and Polydispersity: The molar percentage of this compound in the lipid mixture is a critical parameter that can be adjusted to control the final size and uniformity (Polydispersity Index - PDI) of the LNPs.[2]

-

"PEG Shedding": Compared to PEGylated lipids with longer acyl chains (like DSPE-PEG 2000 with C18 chains), this compound has a shorter residence time in the lipid bilayer. This allows for the relatively rapid dissociation or "shedding" of the PEG layer from the LNP surface upon reaching the target site, which is believed to be important for cellular uptake and endosomal escape of the cargo.[1]

Quantitative Impact of this compound on LNP Properties

The following table summarizes experimental data on how varying the molar percentage of this compound can influence the physicochemical properties of LNPs.

| Molar % of this compound | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | References |

| 1.5% | ~80-90 | ~0.1 - 0.2 | ~ -7 to -10 | >95% | [5][6][7] |

| 5% | ~70-80 | ~0.1 - 0.15 | ~ -5 to -8 | >95% | [5][7] |

Note: The exact values can vary depending on the other lipid components, the formulation method, and the nature of the cargo.

Experimental Protocols

Preparation of Lipid Stock Solutions

-

This compound Stock: Prepare a 10 mM stock solution of this compound in ethanol. Heating to 60-65°C may be required for complete solubilization.[8]

-

Ionizable Lipid Stock: Prepare a 100 mM stock solution of the chosen ionizable lipid (e.g., SM-102, DLin-MC3-DMA) in ethanol.[8]

-

Helper Lipid Stock: Prepare a 10 mM stock solution of a helper lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in ethanol. Heating may be necessary.[8]

-

Cholesterol Stock: Prepare a 100 mM stock solution of cholesterol in ethanol. Keep this solution warm (>37°C) to maintain solubility.[8]

Formulation of mRNA-LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs with a typical molar ratio of ionizable lipid:DSPC:cholesterol:this compound of 50:10:38.5:1.5.[8]

-

Prepare the Lipid Mixture (Organic Phase):

-

In an appropriate tube, combine the lipid stock solutions to achieve the desired molar ratio. For a 1 mL final lipid mix at 25 mM total lipid concentration, combine:

-

125 µL of 100 mM ionizable lipid

-

250 µL of 10 mM DSPC

-

96.25 µL of 100 mM cholesterol

-

37.5 µL of 10 mM this compound

-

491.25 µL of ethanol[8]

-

-

-

Prepare the Aqueous Phase:

-

Dilute the mRNA to the desired concentration (e.g., 0.4 µM) in a low pH buffer, such as 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0.[8][9]

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr™) with the lipid mixture in the organic phase inlet and the mRNA solution in the aqueous phase inlet.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 1:3 organic to aqueous phase) to induce nanoprecipitation and self-assembly of the LNPs.[6]

-

-

Purification and Buffer Exchange:

-

Sterilization and Storage:

Characterization of LNPs

-

Particle Size, PDI, and Zeta Potential:

-

Measure the hydrodynamic diameter, polydispersity index, and surface charge of the LNPs using Dynamic Light Scattering (DLS) and a zetasizer.[6]

-

-

mRNA Encapsulation Efficiency:

-

Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ assay).

-

Measure the fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., 0.2% Triton X-100).[8]

-

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of LNP formulation and characterization, as well as the structural relationship of this compound.

Caption: Workflow for the formulation and characterization of this compound-containing LNPs.

Caption: Logical relationship of the core components of the this compound chemical structure.

References

- 1. Chemical Properties And Structural Analysis Of this compound [sinopeg.com]

- 2. helixbiotech.com [helixbiotech.com]

- 3. abpbio.com [abpbio.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 9. biomol.com [biomol.com]

An In-depth Technical Guide on the Mechanism of Action of DMG-PEG 2000 in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a critical component in many lipid nanoparticle (LNP) formulations, including the Moderna mRNA-1273 COVID-19 vaccine.[1][2] Its primary role is to provide a hydrophilic polyethylene (B3416737) glycol (PEG) shield on the surface of the LNP. This "PEGylation" is essential for stabilizing the nanoparticles, preventing aggregation, and prolonging their circulation time in the bloodstream by reducing clearance by the immune system.[1][3] However, this protective layer also creates a challenge known as the "PEG dilemma," where the steric hindrance that protects the LNP in circulation can also impede its uptake by target cells and subsequent endosomal escape of the payload.[4]

The unique functionality of this compound lies in its C14 lipid anchor. Compared to PEGylated lipids with longer anchors (e.g., DSPE-PEG with a C18 anchor), the C14 anchor of this compound allows for its relatively rapid dissociation, or "shedding," from the LNP surface upon entering the in vivo environment. This de-PEGylation is a crucial step, unmasking the underlying lipids and facilitating interaction with target cells, cellular uptake, and ultimately, the endosomal escape and cytosolic delivery of the nucleic acid payload. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

The Core Function and "PEG Dilemma" of this compound

This compound is an amphiphilic polymer, featuring a hydrophilic PEG chain (molecular weight of ~2000 Da) and a hydrophobic dimyristoyl glycerol (B35011) (DMG) lipid anchor with two 14-carbon chains. This structure allows it to be firmly anchored into the lipid bilayer of an LNP, with the PEG chain extending outwards.

The primary functions of incorporating this compound into LNP formulations are:

-

Stabilization: During formulation and storage, the PEG layer provides steric hindrance that prevents the nanoparticles from aggregating, which is crucial for maintaining consistent particle size and efficacy.

-

Prolonged Circulation: In vivo, the hydrophilic PEG shield reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the mononuclear phagocyte system (MPS), thereby extending the LNP's circulation half-life and increasing the probability of reaching target tissues.

This protective function, however, leads to the "PEG dilemma" : the same steric shield that protects the LNP also inhibits the necessary interactions for cellular uptake and endosomal escape. For the LNP to deliver its payload, the PEG shield must be removed at the target site. This is where the specific chemistry of the DMG anchor becomes paramount.

References

A Technical Guide to 1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene Glycol-2000 (DMG-PEG 2000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly referred to as DMG-PEG 2000, is a synthetic, PEGylated lipid that has become an indispensable excipient in the field of advanced drug delivery.[1][2] It is an amphiphilic polymer, structurally composed of a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain of approximately 2000 Daltons.[2] This unique structure allows this compound to play a critical role in the formulation of lipid nanoparticles (LNPs), where it is a key component for encapsulating and delivering nucleic acid-based therapeutics, such as mRNA and siRNA.[1][3][4] Notably, it is a component in the Moderna COVID-19 mRNA vaccine.[1][5]

The primary functions of this compound in LNP formulations include controlling particle size, promoting self-assembly, ensuring storage stability, and, most importantly, creating a hydrophilic shield that reduces aggregation and opsonization (the process of marking pathogens for phagocytosis).[3] This "stealth" characteristic conferred by the PEG chain prolongs the circulation half-life of nanoparticles in vivo, allowing for more effective delivery to target tissues.[5] Compared to PEGylated lipids with longer acyl chains like DSPE-PEG 2000 (C18), the shorter C14 chains of this compound result in a faster dissociation from the LNP surface, a characteristic that may facilitate the release of the therapeutic cargo at the target site.[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its function in pharmaceutical formulations. Key quantitative properties are summarized below.

| Property | Value | References |

| Synonyms | 1,2-Dimyristoyl-rac-glycero-3-methoxy-Polyethylene Glycol(2000), mPEG-DMG | [6][7] |

| CAS Number | 160743-62-4 | [4][7][8][9][10] |

| Molecular Formula | C₃₂H₆₂O₅(C₂H₄O)n, where n ≈ 45 | [6][7][10] |

| Average Molecular Weight | ~2509.2 g/mol (Varies due to PEG polydispersity) | [2][9] |

| Appearance | White to off-white crystalline solid or viscous liquid | [2][6] |

| Purity | ≥90% to >99% (Supplier dependent) | [4][6][7] |

| Solubility | Soluble in ethanol (B145695) (~1-10 mg/ml), chloroform (B151607) (~10 mg/ml), DMSO, and dimethylformamide (~1 mg/ml). Can also be dissolved in hot water. | [2][4][6][10] |

| Storage Conditions | -20°C, sealed, away from moisture and light. | [2][6][10] |

| Stability | ≥ 4 years when stored correctly. | [6][7] |

Experimental Protocols

Protocol 1: Formulation of mRNA-Containing Lipid Nanoparticles

This protocol describes a representative method for preparing LNPs using this compound via a rapid mixing technique, adapted from common laboratory procedures.[11][12] The molar ratio of lipids used here is illustrative of formulations found in successful mRNA delivery systems: Ionizable Lipid : DSPC : Cholesterol : this compound = 50 : 10 : 38.5 : 1.5 .[11][12]

Materials:

-

Ionizable lipid (e.g., SM-102)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

This compound

-

mRNA cargo

-

Anhydrous Ethanol (EtOH)

-

Sodium Acetate (B1210297) Buffer (e.g., 100 mM, pH 5.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Dialysis device (e.g., 10 kDa MWCO) or tangential flow filtration system

-

0.2 µm sterile filters

Methodology:

-

Preparation of Lipid Stock Solutions:

-

Individually dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol to create concentrated stock solutions (e.g., 10-100 mM).[11]

-

Gentle heating (e.g., 60-65°C) may be required to fully dissolve some lipids, particularly DSPC and cholesterol.[11] Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.[11][12]

-

-

Preparation of Lipid Mixture (Organic Phase):

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA cargo in the low pH sodium acetate buffer to the desired concentration (e.g., 0.2 - 0.5 mg/mL).[11] The acidic buffer ensures the ionizable lipid will be protonated and positively charged, facilitating electrostatic interaction with the negatively charged mRNA backbone.

-

-

LNP Formation via Rapid Mixing:

-

This step is critical and requires rapid, turbulent mixing to induce nanoprecipitation and self-assembly. This can be achieved using several methods:

-

Microfluidic Mixing: Pump the organic phase and aqueous phase through a microfluidic mixing device (e.g., at a 1:3 or 1:5 volume ratio of organic to aqueous phase).[11][12] This is the most controlled and reproducible method.

-

Manual Mixing: Vigorously inject the lipid mixture into the vortexing mRNA solution.[12] While less controlled, it is suitable for small-scale preparations.

-

-

-

Purification and Buffer Exchange:

-

The resulting LNP dispersion will contain ethanol and be at a low pH. It must be purified to make it suitable for in vitro or in vivo use.

-

Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, with several buffer changes, to remove ethanol and raise the pH.[12] This neutralizes the surface charge of the LNPs.

-

Alternatively, for larger volumes, use tangential flow filtration (TFF). For small volumes, a 20x dilution in PBS can be sufficient for initial testing.[11]

-

-

Sterilization and Storage:

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution. A PDI < 0.2 is generally considered acceptable.

2. Zeta Potential Measurement:

-

Method: Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the LNP sample in an appropriate low-ionic-strength buffer. The zeta potential measures the surface charge of the nanoparticles. After buffer exchange to PBS, the charge should be near neutral.

3. Encapsulation Efficiency (EE):

-

Method: Ribogreen assay or similar fluorescent dye-based method.

-

Procedure:

-

Measure the total RNA fluorescence in an aliquot of the LNP sample after lysing the nanoparticles with a surfactant like Triton X-100 (0.2% v/v final concentration).[11]

-

Measure the fluorescence of an intact LNP aliquot (representing unencapsulated, accessible RNA).

-

Calculate EE % = [(Total RNA - Unencapsulated RNA) / Total RNA] * 100. EE is often >90% for optimized formulations.

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound, adhering to the specified design constraints.

Mechanism of Action in Drug Delivery

The inclusion of this compound is crucial for the systemic delivery of LNP-encapsulated therapeutics. The PEGylated surface acts as a steric barrier, preventing the adsorption of serum proteins that would otherwise mark the nanoparticles for clearance by the mononuclear phagocyte system (MPS).[3][5] This "stealth" property significantly increases the circulation time of the LNPs, enhancing the probability of reaching their target tissue.[3]

Studies have shown that PEGylation can influence the route of cellular entry.[13][14][15] While non-PEGylated particles may be taken up via macropinocytosis, LNPs coated with PEG tend to be internalized through more specific pathways like clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV).[13][14][15][16]

Once inside the cell, the LNP is trafficked through the endosomal pathway. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid within the LNP core, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP and its therapeutic cargo to escape into the cytoplasm, thereby avoiding degradation in the lysosome.[17] The relatively rapid shedding of this compound from the LNP surface compared to lipids with longer anchors may aid this process by unmasking other lipids that interact with the endosomal membrane.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical Properties And Structural Analysis Of this compound [sinopeg.com]

- 3. crodapharma.com [crodapharma.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C34H66O6 | CID 10257450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 160743-62-4 [chemicalbook.com]

- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 12. file.medchemexpress.eu [file.medchemexpress.eu]

- 13. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy [iris.uniroma1.it]

- 17. researchgate.net [researchgate.net]

The Core Function of DMG-PEG 2000 in mRNA Vaccine Lipid Nanoparticle (LNP) Formulations: A Technical Guide

Abstract: The advent of mRNA vaccines represents a paradigm shift in vaccinology, with lipid nanoparticles (LNPs) at the heart of this technological breakthrough. These LNPs are typically composed of four lipid excipients: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. This technical guide provides an in-depth examination of a critical PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). We will explore its fundamental physicochemical properties, its multifaceted role in LNP formulation, stability, and pharmacokinetics, and its impact on the overall efficacy and safety of mRNA vaccines. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction to this compound

The success of mRNA vaccines, such as the Moderna COVID-19 vaccine (Spikevax®), is intrinsically linked to the efficacy of the LNP delivery system.[1][2] These nanoparticles protect the fragile mRNA from degradation by ribonucleases, facilitate cellular uptake, and enable endosomal escape for cytosolic delivery.[3] this compound is a synthetic, PEGylated lipid that is a crucial component of these LNPs.[1][4] Its primary role is to provide colloidal stability to the nanoparticle and to create a hydrophilic, "stealth" layer that shields the LNP from the host's immune system, thereby extending its circulation time.[5][6][7]

The selection of this compound, specifically with its C14 lipid anchors, is a deliberate design choice. These shorter acyl chains allow the PEG-lipid to gradually dissociate from the LNP surface in vivo.[8][9] This "PEG shedding" is vital for unmasking the LNP surface, allowing it to interact with target cells and fuse with the endosomal membrane, a critical step for mRNA release.[10] This guide will dissect these functions, presenting the underlying data and methodologies that define our understanding of this essential excipient.

Physicochemical Properties of this compound

This compound is an amphiphilic polymer, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[8] This dual nature is fundamental to its function, allowing it to anchor into the lipid bilayer of the LNP while presenting the water-soluble PEG chain to the external aqueous environment.[8]

| Property | Value | Reference(s) |

| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [8][11] |

| Abbreviation | This compound | [11] |

| CAS Number | 160743-62-4 | [8] |

| Molecular Weight | ~2509.2 g/mol | [8] |

| Hydrophilic Moiety | Methoxy-terminated polyethylene (B3416737) glycol (mPEG), MW ≈ 2000 Da | [8] |

| Hydrophobic Moiety | Dimyristoyl glycerol (B35011) (DMG), two C14 saturated fatty acid chains | [8][9] |

| Appearance | White to off-white solid or viscous liquid | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), chloroform, DMSO) and hot water | [8] |

Role in LNP Formulation and Efficacy

The inclusion of this compound in the lipid mixture is critical for controlling the physicochemical characteristics of the resulting LNPs. Its concentration directly influences particle size, stability, surface charge, and, ultimately, biological performance.

LNP Formation and Stabilization

During the LNP self-assembly process, typically performed via microfluidic mixing, this compound plays a crucial role. The hydrophilic PEG chains form a steric barrier on the nanoparticle surface, which prevents the aggregation of LNPs during both formulation and storage.[12] The molar percentage of this compound is a key parameter that can be adjusted to control the final particle size.[12] While typically used at low molar ratios (around 1-5%), this small fraction is essential for producing uniform and stable nanoparticles.[12]

The "Stealth" Effect and Pharmacokinetics

Once administered, LNPs face rapid clearance by the mononuclear phagocyte system (MPS). The dense layer of PEG chains on the LNP surface, provided by this compound, creates a hydration shell that sterically hinders the binding of opsonin proteins.[5][13] This "stealth" effect reduces MPS uptake, thereby prolonging the systemic circulation half-life of the LNPs and increasing the probability of reaching target tissues.[6][10]

The "PEG Dilemma": A Balance of Contradictory Functions

While PEGylation is essential for stability and circulation, it can also impede the nanoparticle's ultimate goal: cellular uptake and endosomal escape.[10][14] This trade-off is known as the "PEG dilemma."[10] A high density of PEG on the surface can shield the LNP so effectively that it reduces interaction with cell membranes. This compound's C14 acyl chains provide a weaker anchor to the LNP core compared to longer C18 chains (like in DSPE-PEG), allowing it to detach from the LNP surface in the bloodstream.[9][10] This shedding process is crucial for exposing the other lipid components, which mediate endosomal escape and mRNA delivery.[10] Studies have shown that LNPs formulated with the faster-shedding DMG-PEG outperform those with longer-chain DSG-PEG (C18), irrespective of the ionizable lipid used.[10][15]

Quantitative Impact on LNP Characteristics

The molar ratio of this compound is a critical formulation parameter that is carefully optimized. A bell-shaped relationship often exists between the PEG content and transfection efficiency, with different optima for in vitro and in vivo applications.[14][16] This is because lower PEG levels may enhance cellular internalization, which is dominant in vitro, while higher levels improve systemic stability, which is crucial for in vivo delivery.[14][16]

Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties

| Molar Ratio of this compound (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

|---|---|---|---|---|

| 1.5 | < 90 | < 0.21 | -3.09 ± 0.34 | [17] |

| 0.1 - 1.5 | < 200 | Narrow | Decreasing trend with higher % | [16] |

| 5.0 - 10.0 | > 200 | Narrow | More neutral than lower % |[16] |

Table 2: Effect of this compound Molar Ratio on LNP Performance

| Molar Ratio of this compound (%) | Key Finding | Context | Reference(s) |

|---|---|---|---|

| 1.5 | Optimal mRNA transfection | In vitro (HeLa & DC2.4 cells) | [14][16] |

| 5.0 | Highest transgene expression | In vivo (mice, IV admin) | [14][16] |

| 10.0 | Lowest encapsulation efficiency | In vitro formulation | [16] |

| 0.3 | Higher transfection than 1.5% | In vitro (DC2.4 cells, modified PEG) |[9] |

Immunogenicity and Safety Considerations

While historically considered biologically inert, PEG can be immunogenic, and pre-existing anti-PEG antibodies have been detected in a portion of the healthy population.[6][18] The administration of PEGylated therapeutics, including mRNA vaccines, can induce or boost the production of these antibodies.[18][19][20] The Moderna vaccine (mRNA-1273), which contains this compound, has been shown to induce significantly higher levels of anti-PEG antibodies compared to the Pfizer-BioNTech vaccine.[19] These antibodies could potentially lead to accelerated blood clearance (ABC) of subsequently administered PEGylated drugs or, in rare cases, contribute to hypersensitivity or anaphylactic reactions.[6][21] Such reactions may be mediated by the activation of the complement system.[3][22]

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing LNPs encapsulating mRNA.

Materials:

-

Ionizable lipid (e.g., SM-102), Cholesterol, DSPC, this compound.[23]

-

Ethanol (200 proof, anhydrous).

-

mRNA in an aqueous buffer (e.g., 200 mM acetate (B1210297) buffer, pH 5.4).[16]

-

Microfluidic mixing system (e.g., PNI NanoAssemblr®).

-

Dialysis cassettes (e.g., 10K MWCO) or Tangential Flow Filtration (TFF) system.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare Lipid Stock in Ethanol: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol to achieve a desired total lipid concentration (e.g., 25 mM) and molar ratio (e.g., 50:10:38.5:1.5).[23][24] Heating to 60-65°C may be required to fully dissolve all components.[24]

-

Prepare mRNA Aqueous Phase: Dilute the mRNA to the target concentration in the acetate buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the microfluidic system's pumps.

-

Initiate Mixing: Set the desired flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. The rapid mixing within the microfluidic cartridge induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.[16]

-

Purification and Buffer Exchange: The resulting LNP suspension is immediately dialyzed against PBS (pH 7.4) overnight or processed using a TFF system to remove ethanol and exchange the buffer.[16]

-

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for further use.[24]

Key LNP Characterization Methods

-

Size, PDI, and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS).[16]

-

Protocol: Dilute the LNP sample in PBS or deionized water to an appropriate concentration. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures fluctuations in scattered light to determine the hydrodynamic diameter (size) and polydispersity index (PDI). For zeta potential, an electric field is applied to measure particle mobility.[25]

-

-

mRNA Encapsulation Efficiency:

-

Technique: RiboGreen® Assay.[14]

-

Protocol: Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release all mRNA.[24] Leave the other set intact. Add the RiboGreen® dye, which fluoresces upon binding to nucleic acids, to both sets. Measure fluorescence (Ex/Em ~480/520 nm). Encapsulation efficiency is calculated as: (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100%.

-

-

Lipid Component Quantification:

-

Technique: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27]

-

Protocol: Develop a chromatographic method capable of separating the different lipid components. For this compound, which is a polydisperse polymer, LC-MS can identify and quantify the different PEG chain lengths.[26] A standard curve for each lipid is generated to quantify its concentration in the final LNP formulation. This is crucial for quality control and ensuring batch-to-batch consistency.[27]

-

Standard In Vitro and In Vivo Assays

-

In Vitro Transfection Efficiency:

-

Protocol: Seed a relevant cell line (e.g., HeLa, DC2.4) in a multi-well plate.[16] Prepare LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP). Treat the cells with the LNPs at various concentrations. After a set incubation period (e.g., 24-48 hours), measure the reporter protein expression via a luminometer for luciferase or flow cytometry/fluorescence microscopy for GFP.[16][24]

-

-

In Vivo Biodistribution and Efficacy:

-

Protocol: Administer LNPs containing a reporter mRNA (e.g., Luciferase) to an animal model (e.g., mice) via the desired route (e.g., intravenous, intramuscular).[10][16] At various time points, perform in vivo imaging (e.g., IVIS) after injecting the substrate (luciferin) to visualize the location and intensity of protein expression. Alternatively, organs can be harvested, homogenized, and assayed for luciferase activity to quantify expression levels in specific tissues.[16]

-

Conclusion

This compound is far more than a simple stabilizer in mRNA vaccine formulations. It is a highly engineered excipient whose specific chemical structure—particularly its C14 acyl anchors and 2000 Da PEG chain—is central to the function of the LNP delivery system. It governs the nanoparticle's stability, size, and circulation longevity while simultaneously mediating the critical "PEG dilemma" through its ability to shed from the LNP surface. The concentration of this compound must be meticulously optimized to strike a delicate balance between achieving a long systemic half-life and enabling efficient cellular uptake and endosomal release. Understanding the quantitative impact of this lipid on LNP properties and its potential immunogenicity is paramount for the rational design and development of safe and effective next-generation mRNA therapeutics and vaccines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. COVID-19 mRNA Vaccines Explained [umassmed.edu]

- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]

- 4. abpbio.com [abpbio.com]

- 5. nbinno.com [nbinno.com]

- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 7. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Properties And Structural Analysis Of this compound [sinopeg.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. polysciences.com [polysciences.com]

- 12. helixbiotech.com [helixbiotech.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Anti-PEG Antibody on Immune Response of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mRNA-1273 but not BNT162b2 induces antibodies against polyethylene glycol (PEG) contained in mRNA-based vaccine formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of anti-PEG antibodies induced by SARS-CoV-2 mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 25. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Impurity profiling of PEGylated myristoyl diglyceride, this compound, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of DMG-PEG 2000

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), a critical component in modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics.

Core Physical and Chemical Characteristics

This compound is an amphiphilic polymer renowned for its role in stabilizing lipid-based nanocarriers. Its unique structure, comprising a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) head and a hydrophobic 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) tail, drives its self-assembly in aqueous environments and dictates its physicochemical behavior.[1] The dimyristoyl anchor consists of two 14-carbon saturated fatty acid chains.[1]

Below is a summary of the key physical and chemical properties of this compound:

| Property | Value | References |

| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [2] |

| Synonyms | This compound, PEG-DMG, mPEG-DMG | [3] |

| CAS Number | 160743-62-4 | [2] |

| Molecular Weight | Approximately 2509.2 g/mol | |

| Appearance | White or off-white solid powder or viscous liquid | |

| Solubility | Soluble in organic solvents (chloroform, methanol (B129727), DMSO) and hot water. | |

| Storage Conditions | -20°C, protected from light and moisture. | |

| Hydrodynamic Diameter of Micelles | ~15.9 nm in water | |

| Phase Transition Temperature (Tm) | > 50°C |

Self-Assembly and Micellar Characteristics

In aqueous solutions, when the concentration of this compound surpasses its critical micelle concentration (CMC), the molecules spontaneously self-assemble into micellar structures. This process is driven by the hydrophobic effect, where the DMG tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic PEG chains that form a protective corona. This self-assembly is fundamental to its function in drug delivery systems.

Experimental Protocols for Physical Characterization

Accurate characterization of the physical properties of this compound is essential for the consistent and reproducible formulation of lipid nanoparticles. The following sections detail the experimental methodologies for determining key physical parameters.

Determination of Hydrodynamic Radius and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. It is a primary method for determining the hydrodynamic radius of this compound micelles and the polydispersity of the sample.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be above the expected CMC to ensure micelle formation.

-

Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate contaminants.

-

Dilute the this compound stock solution with the filtered buffer to the desired concentration for analysis. Ensure the final concentration is appropriate for the DLS instrument's sensitivity.

-

-

Instrumentation and Measurement:

-

Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (commonly 90° or 173°).

-

Equilibrate the sample to a controlled temperature (e.g., 25°C) within the instrument.

-

The instrument directs a laser beam through the sample. The scattered light from the diffusing micelles is detected, and the fluctuations in scattering intensity are measured over time.

-

-

Data Analysis:

-

The instrument's software uses an autocorrelation function to analyze the intensity fluctuations.

-

The Stokes-Einstein equation is then applied to the decay rate of the correlation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined.

-

The polydispersity index (PDI) is calculated from the width of the size distribution, providing a measure of the heterogeneity of the micelle population. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse sample.

-

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay

The critical micelle concentration is a fundamental parameter that indicates the concentration at which micellization begins. The pyrene fluorescence assay is a sensitive method for determining the CMC of amphiphilic molecules like this compound.

Methodology:

-

Preparation of Pyrene Stock Solution:

-

Prepare a stock solution of pyrene in a volatile organic solvent such as acetone (B3395972) or methanol at a concentration of approximately 1x10-2 M.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying concentrations of this compound, spanning a range well below and above the expected CMC.

-

Aliquot a small volume of the pyrene stock solution into a series of vials and allow the solvent to evaporate completely in the dark, leaving a thin film of pyrene.

-

Add the this compound solutions of varying concentrations to the vials, ensuring the final pyrene concentration is in the micromolar range (e.g., 1 µM).

-

Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores is complete.

-

-

Fluorescence Spectroscopy:

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at a wavelength of approximately 334 nm.

-

Record the emission intensities at two specific vibronic peaks of the pyrene fluorescence spectrum, typically the first peak (I1) around 373 nm and the third peak (I3) around 384 nm.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I3/I1).

-

Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar cores, leading to a change in the polarity of its microenvironment and thus a change in the I3/I1 ratio.

-

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature. It is employed to determine the phase transition temperature (Tm) of the lipid components of this compound, which corresponds to the melting of the hydrocarbon chains in the micellar core.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in an aqueous buffer.

-

Accurately weigh a specific amount of the solution into a DSC sample pan.

-

Prepare a reference pan containing the same amount of the corresponding buffer.

-

Seal both the sample and reference pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Heat the pans at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition.

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis:

-

The output is a thermogram, which is a plot of heat flow versus temperature.

-

The phase transition will appear as an endothermic peak.

-

The temperature at the peak of the endotherm is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition. For lipids, this represents the energy required to melt the hydrocarbon chains from a more ordered gel state to a more disordered liquid-crystalline state.

-

Visualizations of Key Concepts and Workflows

To further elucidate the concepts and methodologies described, the following diagrams have been generated using the DOT language.

Caption: Schematic representation of a this compound micelle in an aqueous environment.

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

References

Dmg-peg 2000 solubility and stability characteristics

An In-depth Technical Guide to the Solubility and Stability of DMG-PEG 2000

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a high-purity, synthetic PEGylated lipid essential in the field of drug delivery.[1] Structurally, it is an amphiphilic polymer composed of a hydrophobic 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) anchor, which contains two 14-carbon saturated fatty acid chains, and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Da.[2] This architecture is fundamental to its role in forming a protective hydrophilic corona on the surface of lipid nanoparticles (LNPs), which prevents nanoparticle aggregation and reduces protein adsorption, thereby increasing in vivo circulation time.[3][4] It is a critical excipient used in the formulation of LNPs for the delivery of RNA-based therapeutics and vaccines, including the Moderna COVID-19 vaccine.[1][5]

Solubility Characteristics

The solubility of this compound is dictated by its amphiphilic nature, exhibiting solubility in various organic solvents and limited, structure-forming dispersibility in aqueous solutions.

Aqueous Behavior

In aqueous media, this compound's behavior is dominated by its self-assembly properties.[2] While it can be dissolved in hot water or with the aid of sonication, it does not form a true solution in the traditional sense.[2][6][7] Above a specific concentration known as the Critical Micelle Concentration (CMC), the molecules spontaneously assemble into supramolecular structures like micelles.[2] In these structures, the hydrophobic DMG tails form a core, shielded from the water by the hydrophilic PEG chains that form an outer corona.[2] This self-assembly is a driving force in the formation of lipid nanoparticles.[2]

Organic Solvent Solubility

This compound is readily soluble in several organic solvents, a property that is leveraged during the initial stages of LNP manufacturing where the lipid components are first dissolved before being mixed with an aqueous phase.[2][7] The reported solubility values can vary significantly based on the specific solvent, temperature, and the application of physical methods like sonication or heating.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Reported Solubility | Conditions |

|---|---|---|

| Ethanol | ~1 - 100 mg/mL | Solubility increases with sonication.[7][8][9] |

| DMSO | ~0.5 - 125 mg/mL | Slightly soluble at RT; solubility significantly increases with warming and sonication.[7][8][10] |

| Chloroform | Soluble | Qualitative data.[2][9] |

| Chloroform:Methanol (9:1) | 5 mg/mL | - |

| Dimethylformamide (DMF) | ~1 mg/mL | - |

| Water | 15 - 16.67 mg/mL | Requires sonication.[6][7] |

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences the shelf-life of LNP formulations and their performance in vivo. Proper storage is essential to prevent degradation.

Storage and Long-Term Stability

For long-term storage, this compound should be kept at -20°C in a dry, dark environment to minimize hydrolytic and oxidative degradation.[2][8] Under these conditions, it is reported to be stable for at least four years.[8]

Hydrolytic Stability

The primary route of chemical degradation for this compound is the hydrolysis of the ester bonds that link the hydrophobic DMG anchor to the hydrophilic PEG chain.[2] This process is sensitive to pH and is accelerated in both acidic and basic conditions.

This susceptibility to hydrolysis is also a key functional attribute. In vivo, the gradual cleavage of the ester bonds allows for the shedding of the PEG corona from the LNP surface.[2] This "de-shielding" is thought to be necessary for the LNP to interact with target cells and release its payload. The in vivo half-life of this compound is reported to be less than 30 minutes, highlighting this designed instability.[2]

Oxidative and Thermal Stability

The saturated myristoyl chains of the DMG anchor provide high thermal stability, with a phase transition temperature reported to be above 50°C.[2] However, protection from high temperatures during storage is advised to prevent potential oxidation.[2] Oxidative degradation, while a lesser concern than hydrolysis under proper storage, can occur and may involve the addition of oxygen (+16 Da) to the molecule, a phenomenon observed in other lipid excipients.[11]

Table 2: Stability Characteristics and Degradation Pathways

| Factor | Observation | Primary Degradation Products |

|---|---|---|

| Storage Temperature | Stable for ≥ 4 years at -20°C.[8] | - |

| pH (Hydrolysis) | Ester linkages are susceptible to acid- and base-catalyzed hydrolysis.[2] | 1,2-dimyristoyl-rac-glycerol and methoxy-PEG-2000.[2] |

| Oxidation | Possible degradation pathway, particularly at elevated temperatures.[2] | Oxidized lipid species. |

| Light & Moisture | Should be stored protected from light and moisture.[2] | - |

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules. A widely used method for its determination is based on the fluorescence of a hydrophobic probe, such as pyrene (B120774).

-

Reagent Preparation : Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at ~0.1 mM. Prepare a series of this compound solutions in the desired aqueous buffer (e.g., PBS, pH 7.4) at concentrations spanning the expected CMC.

-

Sample Preparation : Add a small aliquot of the pyrene stock solution to vials and evaporate the solvent completely. Add the this compound solutions to the pyrene-coated vials to achieve a final pyrene concentration of ~1 µM.

-

Equilibration : Vortex the samples and allow them to equilibrate for several hours at a controlled temperature to ensure pyrene partitioning into the micellar cores.

-

Fluorescence Measurement : Using a spectrofluorometer, record the emission spectra of pyrene (typically from 350 to 450 nm) with an excitation wavelength of ~335 nm.

-

Data Analysis : Extract the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Plot the intensity ratio (I₁/I₃) against the logarithm of the this compound concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot, where a sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene from a polar aqueous environment to the nonpolar micelle core.

Protocol: Stability-Indicating HPLC Method

To assess the chemical stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the intact lipid from its degradation products. Charged Aerosol Detection (CAD) is often preferred over UV detection due to the lack of a strong chromophore in the molecule.[12]

-

Forced Degradation Study : To confirm the method is stability-indicating, subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradation products.

-

Chromatographic Conditions (Adapted from similar PEG-lipid methods) :[12][13]

-

Column : A reverse-phase column suitable for lipid analysis (e.g., C8, C18, or PFP).

-

Mobile Phase A : Water/Methanol with a small amount of acid (e.g., 0.0025% formic acid).

-

Mobile Phase B : Methanol/Acetonitrile mixture.

-

Gradient : A gradient elution from a lower to a higher concentration of Mobile Phase B to resolve the parent lipid from more polar degradants.

-

Detector : Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

-

Stability Study Execution :

-

Prepare solutions of this compound in buffers at different pH values (e.g., 4, 7.4, 9).

-

Store these solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

-

Analyze the samples by the validated HPLC-CAD method.

-

-

Data Analysis : Quantify the peak area of the intact this compound. The rate of degradation can be determined by plotting the percentage of remaining this compound against time.

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: A typical workflow for Lipid Nanoparticle (LNP) formulation using this compound.

Caption: The primary hydrolytic degradation pathway for this compound at the ester linkage.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical Properties And Structural Analysis Of this compound [sinopeg.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound - Echelon Biosciences [echelon-inc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bio-techne.com [bio-techne.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

role of Dmg-peg 2000 as a lipid excipient

An In-depth Technical Guide on the Core Role of DMG-PEG 2000 as a Lipid Excipient

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the mRNA-based COVID-19 vaccines[1][2][3]. The success of these delivery systems hinges on the careful selection and optimization of their lipid components. Typically, an LNP formulation consists of four key lipid excipients: an ionizable cationic lipid to complex with the nucleic acid payload, a neutral helper phospholipid for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid[4].

This technical guide focuses on the multifaceted role of a specific and widely used PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (this compound). This excipient is integral to the formulation of LNPs for the delivery of mRNA, siRNA, and other nucleic acids[5]. It plays a pivotal role in controlling the physicochemical properties of the nanoparticles, enhancing their systemic circulation time, and ultimately influencing their therapeutic efficacy. This document provides a detailed examination of its properties, functions, and the experimental methodologies used to characterize its impact.

Physicochemical Properties of this compound

This compound is a synthetic, amphiphilic polymer formed by the PEGylation of myristoyl diglyceride. Its unique structure is central to its function in LNP formulations.

-

Hydrophobic Anchor (DMG): The 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) portion consists of two saturated 14-carbon fatty acid chains (C14). These chains act as a hydrophobic anchor, embedding themselves within the lipid bilayer of the nanoparticle, thus securing the entire molecule to the LNP surface.

-

Hydrophilic Shield (PEG 2000): The polyethylene (B3416737) glycol (PEG) component is a methoxy-terminated hydrophilic polymer with a molecular weight of approximately 2000 Da. This PEG chain forms a hydrated, protective layer on the exterior of the LNP.

-

Linkage: The DMG anchor and the PEG chain are connected via an ester bond. This linkage is susceptible to hydrolysis, which is a key feature contributing to the "shedding" of the PEG layer in a biological environment.

Chemically, this compound is soluble in organic solvents like ethanol (B145695), DMSO, and chloroform/methanol mixtures, and can also be dissolved in hot water. It typically appears as a white or off-white solid.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | |

| Synonyms | PEG-DMG, DMG-PEG(2000) | |

| CAS Number | 1397695-86-1 / 160743-62-4 | |

| Molecular Weight | Approx. 2509.2 g/mol | |

| Lipid Anchor | Dimyristoyl glycerol (B35011) (DMG) - C14 saturated fatty acid chains | |

| PEG Chain Length | Approx. 2000 Da (typically 34-54 CH₂CH₂O units) | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in ethanol, DMSO, chloroform/methanol |

Core Functions in Lipid Nanoparticle Formulation

This compound performs several critical functions during the formulation and systemic application of LNPs.

Control of Nanoparticle Size and Stability

During the self-assembly of LNPs, which often occurs through rapid mixing or microfluidics, the inclusion of this compound is crucial for controlling particle size and preventing aggregation. The bulky, hydrophilic PEG chains create steric hindrance, which limits the fusion of nascent particles, thereby controlling the final particle diameter and ensuring a narrow size distribution (low polydispersity index, PDI). This steric barrier also prevents particles from aggregating during storage, enhancing the formulation's shelf-life. While the molar percentage of this compound is typically low (between 0.5-5%), adjusting this ratio can modulate the final particle size.

The "Stealth" Effect and Prolonged Circulation

Once administered systemically, LNPs are susceptible to opsonization—the process where blood proteins bind to the particle surface, marking them for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen. The dense hydrophilic corona created by the PEG chains on the LNP surface sterically hinders the binding of these opsonins. This "stealth" effect allows the LNPs to evade the RES, significantly prolonging their circulation half-life and increasing the probability of reaching the target tissue.

The "PEG Dilemma" and Advantageous PEG Shedding

While the PEG shield is beneficial for systemic circulation, it can hinder cellular uptake and subsequent endosomal escape at the target site—a phenomenon known as the "PEG dilemma". The steric barrier that prevents protein binding also impedes the interaction of the LNP with the target cell membrane.

This is where the specific properties of this compound become advantageous. Compared to PEGylated lipids with longer saturated acyl chains like DSPE-PEG 2000 (C18), this compound (C14) has a shorter lipid anchor, leading to a weaker insertion into the LNP membrane. This results in a much faster dissociation, or "shedding," of the PEG lipid from the LNP surface in vivo. The in vivo half-life of this compound on an LNP is approximately 1.3 hours, compared to ~25 hours for DSPE-PEG 2000. This rapid shedding unmasks the underlying lipids, allowing the ionizable lipid to interact with the endosomal membrane, which is a critical step for the release of the nucleic acid payload into the cytoplasm.

Quantitative Impact on LNP Characteristics

The molar percentage of this compound in an LNP formulation is a critical parameter that must be optimized, as it creates a trade-off between systemic stability and cellular delivery efficiency.

Table 2: Effect of this compound Molar Percentage on LNP Properties

Data synthesized from a study using a self-synthesized ionizable lipid, DOPE, and cholesterol.

| This compound Mol% | Particle Size (nm) | PDI | In Vitro Transfection (HeLa cells, fold change vs 10% group) | In Vivo Transgene Expression (Mice) |

| 0.1% | ~185 | < 0.2 | - | Low |

| 1.5% | ~190 | < 0.2 | 3.1x (Optimal) | Moderate |

| 5.0% | ~210 | < 0.2 | 2.3x | Highest |

| 10.0% | ~225 | < 0.2 | 1.0x (Baseline) | Low |

As the data illustrates, a bell-shaped relationship exists between the PEG content and transfection efficiency. A lower concentration (1.5%) is optimal for in vitro transfection, where enhanced cellular uptake is the dominant factor. However, a higher concentration (5.0%) leads to the best performance in vivo, where the benefits of improved particle stability and longer circulation outweigh the slightly reduced cellular entry efficiency. Excessively high PEG content (10%) stabilizes the LNP too strongly, impeding both PEG shedding and cellular uptake, leading to poor performance in both settings.

Mechanism of Action in Cellular Delivery

The role of this compound is dynamic, changing as the LNP journeys from the point of administration to the cytoplasm of a target cell.

-

Systemic Circulation & PEG Shedding: After administration, the this compound shield protects the LNP, prolonging circulation. As it circulates, the this compound molecules gradually dissociate from the surface.

-

Protein Corona & Targeting: The shedding of PEG allows for the adsorption of specific plasma proteins, such as Apolipoprotein E (ApoE), onto the LNP surface. This protein corona can then mediate the uptake of the LNP by specific cells, such as hepatocytes in the liver, which express the low-density lipoprotein (LDL) receptor that recognizes ApoE.

-

Endocytosis and Endosomal Escape: The LNP is internalized by the target cell via endocytosis, becoming trapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of the ionizable lipid, giving it a positive charge. The now-cationic lipid interacts with and disrupts the anionic endosomal membrane, facilitating the release of the mRNA payload into the cell's cytoplasm, where it can be translated into protein.

Immunological Considerations

Despite their widespread use and general safety, PEGylated lipids, including this compound, can elicit immune responses. Pre-existing anti-PEG antibodies in some individuals, likely from prior exposure to PEG in cosmetics and other products, can lead to accelerated blood clearance (ABC) of the LNPs upon administration. In rare cases, complement activation related to these antibodies may cause hypersensitivity reactions. The Moderna COVID-19 vaccine (mRNA-1273), which contains this compound, has been reported to induce more anti-PEG antibodies than the Pfizer-BioNTech vaccine (BNT162b2), which uses a different PEGylated lipid (ALC-0159). This highlights that the specific structure of the lipid anchor and its linkage to the PEG chain can influence immunogenicity.

Key Experimental Protocols

LNP Formulation by Nanoprecipitation / Rapid Mixing

This protocol describes a common method for preparing LNPs containing this compound.

-

Lipid Stock Preparation:

-

Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol to create a stock solution. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% this compound.

-

The final total lipid concentration in the ethanol phase is typically around 10-25 mM. Gentle heating (60-65°C) may be required to fully dissolve all components.

-

-

Aqueous Phase Preparation:

-

Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer, such as 25-200 mM acetate (B1210297) buffer at pH 4.0-5.4. The acidic pH ensures the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.

-

-

Mixing:

-

Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic device or by adding the organic phase dropwise into the aqueous phase under continuous vortexing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a near-neutral surface charge for the final LNPs.

-

The LNPs can then be stored at 4°C for further use.

-

LNP Characterization Methods

-

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Protocol: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse and homogenous population.

-

-

mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Protocol: Measure the fluorescence of the LNP sample using a fluorescent dye like RiboGreen, which binds to single-stranded nucleic acids. Then, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Measure the fluorescence again. The encapsulation efficiency is calculated as: (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100%.

-

-

Quantification of this compound:

-

Method: Liquid Chromatography with High-Resolution Accurate Mass Spectrometry (LC-HRAM MS).

-

Protocol: Use a C30 column for efficient separation of the lipid components. The sample is analyzed using a mass spectrometer (e.g., Orbitrap Exploris 120) in full MS scan mode followed by targeted MS/MS for quantification. This method can detect this compound with high sensitivity (down to the ng/mL level) and can distinguish between different PEG chain lengths.

-

Conclusion

This compound is a highly functional lipid excipient that is indispensable for the formulation of effective and stable lipid nanoparticles for nucleic acid delivery. Its primary roles include controlling particle size during formation, providing a "stealth" shield to prolong systemic circulation, and, crucially, detaching from the nanoparticle at an appropriate rate to facilitate cellular uptake and endosomal escape. The concentration of this compound must be carefully optimized to balance the competing needs of in vivo stability and potent cellular delivery. A thorough understanding of its physicochemical properties and its dynamic behavior is essential for researchers and developers working to design the next generation of LNP-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 5. crodapharma.com [crodapharma.com]

Self-Assembly of DMG-PEG 2000 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) is a synthetic PEGylated lipid that plays a pivotal role in the formulation of lipid nanoparticles (LNPs) for drug delivery, most notably in mRNA-based vaccines.[1][2] Its amphiphilic nature, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor, drives its self-assembly in aqueous environments to form supramolecular structures, primarily micelles. This technical guide provides an in-depth overview of the core principles governing the self-assembly of this compound, detailed experimental protocols for characterization, and a summary of key quantitative data.

Core Principles of this compound Self-Assembly

The self-assembly of this compound in aqueous solutions is a thermodynamically driven process governed by the hydrophobic effect. The molecule consists of two key components:

-

Hydrophilic Headgroup: A methoxy-terminated polyethylene glycol chain with a molecular weight of approximately 2000 Da. This highly flexible and hydrophilic chain interacts favorably with water molecules, providing steric stability to the resulting nanoparticles and reducing non-specific protein adsorption.

-

Hydrophobic Tail: A dimyristoyl glycerol (DMG) anchor composed of two 14-carbon saturated fatty acid chains (myristic acid). These hydrophobic tails are expelled from the aqueous environment, driving the aggregation of this compound molecules.

In an aqueous solution, when the concentration of this compound surpasses a critical threshold known as the Critical Micelle Concentration (CMC) , the individual molecules (unimers) spontaneously assemble into core-shell structures, typically spherical micelles. In these micelles, the hydrophobic DMG tails form a core to minimize their contact with water, while the hydrophilic PEG chains form a protective corona on the exterior, interfacing with the aqueous environment. This self-assembly process is crucial for the formation and stability of lipid nanoparticles used in drug delivery.

The self-assembly and subsequent behavior of this compound aggregates are influenced by several factors, including:

-

Concentration: The formation of micelles is a concentration-dependent phenomenon that occurs above the CMC.

-

Temperature: Temperature can affect the fluidity of the hydrophobic core and the hydration of the PEG corona, thereby influencing micelle formation and stability.

-

pH and Ionic Strength: The pH and ionic strength of the aqueous solution can modulate the electrostatic interactions and the conformation of the PEG chains, which can impact the size and stability of the self-assembled structures.[3]

Quantitative Data

However, for a structurally similar and widely studied PEGylated phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) , the CMC has been reported to be in the micromolar range. DSPE-PEG 2000 shares the same PEG 2000 chain but has a different hydrophobic anchor (distearoyl, C18 chains).

The table below summarizes the reported CMC values for DSPE-PEG 2000 under different conditions, which can serve as a valuable reference point for understanding the expected range for this compound. The shorter C14 chains of this compound compared to the C18 chains of DSPE-PEG 2000 may result in a slightly higher CMC due to weaker hydrophobic interactions.

| Compound | Method | Solvent | Temperature (°C) | CMC (µM) |

| DSPE-PEG 2000 | Fluorescence Probe | Water | Not Specified | 10 - 20[4] |

| DSPE-PEG 2000 | Fluorescence Probe | HEPES Buffered Saline | Not Specified | ~10 times lower than in water[3] |

| DSPE-PEG 2000 | Fluorescence Probe | Not Specified | Not Specified | 0.5 - 1.5[5] |

| DSPE-PEG 3000 | Fluorescence Probe | Not Specified | Not Specified | 0.5 - 1.5[5] |

| DSPE-PEG 5000 | Fluorescence Probe | Not Specified | Not Specified | 1 - 1.5[6] |

Experimental Protocols

The characterization of this compound self-assembly involves a suite of analytical techniques to determine the CMC, size, morphology, and stability of the resulting aggregates.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of micelles as they form, leading to a change in its fluorescence properties.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻² M.

-

-

Sample Preparation:

-

Prepare a series of vials or a 96-well plate with varying concentrations of this compound in the aqueous buffer, spanning a range expected to include the CMC.

-

Add a small aliquot of the pyrene stock solution to each vial/well to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Allow the organic solvent to evaporate completely in the dark, leaving a thin film of pyrene.

-

Add the this compound solutions of varying concentrations to the vials/wells and allow them to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micelles reaches equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer.

-

Set the excitation wavelength to approximately 335 nm and record the emission spectrum from 350 nm to 500 nm.

-

-

Data Analysis:

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically located around 373 nm and 384 nm, respectively.

-

Calculate the intensity ratio I₁/I₃ for each this compound concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed. This inflection point can be determined by fitting the data to a Boltzmann sigmoidal function or by finding the intersection of the two linear portions of the plot.

-

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution. It is a primary tool for determining the size distribution of this compound micelles.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired aqueous buffer at a concentration above its expected CMC.

-

Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser and a detector positioned at a specific angle (e.g., 90° or 173°).

-